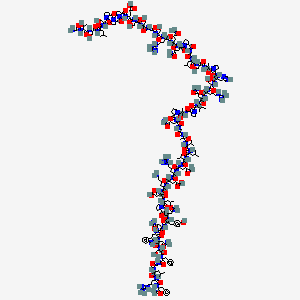

Metastin (human)

Description

Properties

IUPAC Name |

4-[[1-[1-[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[2-[[1-[[1-[[5-amino-1-[[5-amino-1-[2-[[2-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[1-[2-[[1-[2-[[5-amino-1-[[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[2-[[4-amino-1-[[1-[[4-amino-1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHDONZOCXSKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CNC=N9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C258H401N79O78 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5857 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KiSS-1 gene and Metastin (human) relationship

An In-Depth Technical Guide to the KiSS-1 Gene and its Peptide Product, Metastin

Foreword for the Modern Researcher

The journey of a single gene from its discovery to therapeutic consideration is rarely linear. Such is the story of KiSS-1 and its peptide products, collectively known as kisspeptins. Initially pinpointed as a potent inhibitor of cancer metastasis, its narrative dramatically expanded to reveal its role as the master regulator of puberty and reproduction. This dual identity makes the KiSS-1/Metastin system a compelling subject of study, sitting at the crossroads of oncology, endocrinology, and metabolic disease.

This guide is structured not as a rigid review but as a conceptual and practical resource for scientists and drug development professionals. We will deconstruct the KiSS-1/Metastin axis from its genetic origins to its complex signaling cascades, explore its paradoxical roles in pathophysiology, and provide validated, field-proven methodologies for its investigation. Our focus is on the causality behind the science—why certain pathways are activated, why specific experimental choices are made, and how this foundational knowledge can be leveraged for therapeutic innovation.

Section 1: The Genesis of a Suppressor Gene and its Peptide Ligands

The story begins not in an endocrinology lab, but in a cancer research facility in Hershey, Pennsylvania. In 1996, Lee et al. identified a novel gene, KiSS-1, whose expression was present in non-metastatic human melanoma cells but absent in their metastatic counterparts.[1][2][3][4] This discovery, made through subtractive hybridization after transferring a normal chromosome 6 to suppress metastasis, immediately positioned KiSS-1 as a metastasis suppressor gene.[3][4][5] The whimsical name, a nod to the town's famous Hershey's Kisses chocolate, belies the gene's profound biological importance.[2]

Located on human chromosome 1q32, the KiSS-1 gene encodes a 145-amino acid preproprotein.[2][3][6] This precursor undergoes proteolytic cleavage to generate a family of C-terminally amidated peptides, collectively termed kisspeptins .[1][2] The most prominent of these is a 54-amino acid peptide, which was isolated from the human placenta and initially named metastin for its potent ability to inhibit melanoma and breast cancer metastasis.[1][2][7] Shorter isoforms, including kisspeptin-14 (Kp-14), Kp-13, and Kp-10, are also produced, all sharing a conserved C-terminal Arg-Phe-NH2 motif, which is critical for biological activity.[1][5][7]

While the term "kisspeptin" is now widely used for all peptide products, for clarity in an oncological context, "metastin" is often used to specifically refer to the 54-amino acid peptide (Kp-54) and its anti-metastatic functions.[2]

In 2001, the biological function of these peptides was unlocked with the identification of their cognate receptor: a previously orphan G protein-coupled receptor (GPCR) known as GPR54 (or KISS1R, hOT7T175, AXOR12).[1][8][9][10] This discovery provided the missing link, establishing the KiSS-1/GPR54 signaling axis as a new player in cellular regulation.

| Peptide Isoform | Amino Acid Length | Common Name | Key Characteristics |

| Prepro-kisspeptin | 145 | Kisspeptin-145 | Full-length precursor protein with a short half-life.[1][2] |

| Kisspeptin-54 | 54 | Metastin | The primary and most studied isoform, first identified for its anti-metastatic properties.[1][2] |

| Kisspeptin-14 | 14 | Kp-14 | Shorter, fully active fragment.[1] |

| Kisspeptin-13 | 13 | Kp-13 | Shorter, fully active fragment.[1] |

| Kisspeptin-10 | 10 | Kp-10 | The minimal sequence required for potent GPR54 receptor activation.[1][5] |

Section 2: The GPR54 Signaling Cascade: A Mechanistic Overview

The cellular effects of metastin are mediated through the GPR54 receptor, a canonical member of the rhodopsin family of GPCRs located on chromosome 19p13.3.[1][9] The binding of metastin to GPR54 initiates a well-defined intracellular signaling cascade primarily through the Gαq/11 pathway, which is fundamental to its roles in both cancer and endocrinology.

The Canonical Pathway:

-

Receptor Activation: Metastin binds to the extracellular domain of GPR54, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples with and activates the heterotrimeric G-protein Gαq/11.[1][10][11]

-

PLC Activation: The alpha subunit of Gαq/11 activates Phospholipase C (PLC).[1][10]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10]

-

Downstream Signaling:

-

IP3/Ca²⁺ Pathway: IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1][10]

-

DAG/PKC Pathway: DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[1][10]

-

-

MAPK Activation: Activated PKC subsequently phosphorylates and activates downstream Mitogen-Activated Protein Kinase (MAPK) cascades, most notably the Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and p38 pathways.[1][4][10]

This cascade is the central mechanism through which metastin exerts its biological effects. In the context of cancer, activation of these pathways, particularly ERK1/2 and p38, paradoxically leads to the suppression of cell motility and invasion.[1] In hypothalamic neurons, this same cascade causes depolarization and the release of Gonadotropin-Releasing Hormone (GnRH).[10]

Caption: Fig 1. GPR54 signaling cascade upon metastin binding.

Expert Insight: The divergence of outcomes from a single pathway (e.g., anti-migration in cancer vs. pro-secretion in neurons) highlights the critical role of cellular context. The downstream effectors and protein scaffolds present in a given cell type dictate the ultimate biological response to MAPK activation. This is a crucial consideration in drug development, as targeting a ubiquitous pathway like MAPK requires exquisite cell-type specificity to avoid off-target effects.

Section 3: The Dichotomous Roles of the KiSS-1/Metastin System

The initial discovery of KiSS-1 as a metastasis suppressor was only the first chapter. Its subsequent identification as a master regulator of the reproductive axis revealed a fascinating biological dichotomy.

Metastasis Suppression: The "Metastin" Identity

The foundational role of KiSS-1 is to suppress cancer metastasis. This function is primarily achieved by inhibiting cell motility and invasion, key steps in the metastatic cascade.[2][6] Mechanistically, metastin signaling has been shown to:

-

Downregulate Matrix Metalloproteinase (MMP) Activity: Specifically, metastin signaling inhibits the expression and activity of MMP-9, an enzyme crucial for degrading the extracellular matrix, which is a prerequisite for cancer cell invasion.[1][3][12]

-

Inhibit NF-κB Signaling: The system can prevent the degradation of IκB, which sequesters the NF-κB complex in the cytoplasm, thereby reducing its transcriptional activity on target genes like MMP-9.[1][7][12]

Clinically, loss or reduction of KiSS-1 expression has been correlated with increased metastasis and poorer prognosis in a variety of cancers, including melanoma, breast, bladder, gastric, esophageal, and non-small-cell lung cancer.[1][3][7][8][12][13]

However, the story is not uniformly anti-tumorigenic. In some contexts, such as hepatocellular carcinoma, high KiSS-1 expression has been paradoxically associated with tumor progression.[7][12] Furthermore, in triple-negative breast cancer, KiSS-1R signaling has been implicated in promoting resistance to chemotherapy.[3] This context-dependent duality is an active area of investigation.

Neuroendocrine Control: The "Kisspeptin" Identity

In 2003, a landmark discovery revealed that loss-of-function mutations in GPR54 cause idiopathic hypogonadotropic hypogonadism (IHH) in humans, a condition characterized by a failure to undergo puberty due to deficient GnRH secretion.[1][14][15] This finding repositioned the KiSS-1/GPR54 system as an indispensable "gatekeeper" of puberty and reproduction.[6][8][10]

Its key functions in the neuroendocrine system include:

-

Activation of GnRH Neurons: Kisspeptins are the most potent known stimulators of GnRH neurons in the hypothalamus. This action is the primary trigger for the onset of puberty.[6][10][14]

-

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: Kisspeptin signaling mediates both negative feedback (by testosterone and estrogen in the arcuate nucleus, ARC) and positive feedback (by estrogen in the anteroventral periventricular nucleus, AVPV) on GnRH secretion, thereby controlling the menstrual cycle and spermatogenesis.[1][16]

-

Linking Metabolism and Fertility: Kisspeptin neurons are regulated by metabolic hormones like leptin and insulin, providing a molecular link between the body's energy status and its reproductive capacity.[2][11]

Mutations that cause a gain-of-function in GPR54 lead to precocious puberty, further cementing the system's role as a critical regulator of reproductive timing.[10][17]

Section 4: Key Experimental Methodologies: A Practical Guide

For researchers investigating this system, a combination of molecular biology and functional assays is essential. The following protocols are presented as self-validating systems, with built-in controls and rationale to ensure trustworthy and reproducible data.

Protocol 1: Quantitative Analysis of KiSS-1 and GPR54 mRNA Expression via qRT-PCR

Rationale: Quantifying mRNA levels is the first step in assessing the activity of the KiSS-1/GPR54 axis in tissues or cell lines. This protocol uses the highly sensitive and specific method of quantitative real-time PCR. The choice of validated primers and appropriate housekeeping genes is critical for data integrity.

Step-by-Step Methodology:

-

Sample Preparation:

-

Harvest cells or snap-freeze tissues in liquid nitrogen. Store at -80°C until use.

-

Homogenize tissue samples using a rotor-stator homogenizer or bead mill in an appropriate lysis buffer (e.g., TRIzol).

-

-

RNA Extraction:

-

Extract total RNA using a phenol-chloroform-based method (TRIzol) or a column-based kit (e.g., RNeasy Kit, Qiagen), following the manufacturer's instructions.

-

Include a DNase I treatment step to eliminate genomic DNA contamination, which can lead to false-positive signals.

-

-

RNA Quality & Quantity Assessment:

-

Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 indicates pure RNA.

-

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for sharp 28S and 18S ribosomal RNA bands.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript IV, Invitrogen) with a mix of oligo(dT) and random hexamer primers. This ensures comprehensive representation of the transcriptome.

-

-

Real-Time PCR:

-

Prepare a PCR master mix containing SYBR Green or a TaqMan probe-based chemistry, forward and reverse primers for the target gene (KiSS-1 or GPR54) and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

-

Primer Design Rationale: Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA. Validate primer efficiency through a standard curve analysis; efficiency should be 90-110%.

-

Run the reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Include a melt curve analysis at the end of a SYBR Green run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene.

-

Protocol 2: Functional Assessment of GPR54 Activation via Calcium Mobilization Assay

Rationale: Since GPR54 is a Gαq-coupled receptor, its activation by metastin leads to a rapid and measurable increase in intracellular calcium. This assay provides a direct functional readout of receptor activity and is the gold standard for screening agonists and antagonists.

Step-by-Step Methodology:

-

Cell Culture:

-

Use a cell line stably transfected to express human GPR54 (e.g., HEK293-GPR54). Culture cells in a 96-well, black-walled, clear-bottom plate to optical density.

-

Causality Check: Include a non-transfected parental cell line (e.g., HEK293) as a negative control to ensure the observed response is GPR54-dependent.

-

-

Dye Loading:

-

Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. The "AM" ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active dye inside.

-

-

Assay Execution:

-

Wash the cells to remove excess extracellular dye.

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

-

Establish a stable baseline fluorescence reading for ~30 seconds.

-

Inject a serial dilution of metastin (or test compounds) into the wells.

-

Immediately begin recording fluorescence intensity every 1-2 seconds for at least 3 minutes. The signal will peak rapidly (within seconds) and then decline.

-

-

Data Analysis:

-

Calculate the response magnitude (e.g., peak fluorescence minus baseline).

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).

-

Self-Validation: For antagonist screening, pre-incubate the cells with the antagonist before adding a fixed concentration of metastin (e.g., its EC₈₀). A successful antagonist will shift the agonist's dose-response curve to the right, allowing for calculation of its IC₅₀.

-

Caption: Fig 2. Workflow for an in vitro cell invasion assay.

Section 5: Therapeutic Targeting and Future Directions

The dual nature of the KiSS-1/GPR54 system presents both unique opportunities and challenges for drug development.

| Therapeutic Strategy | Compound Type | Potential Indications | Rationale & Key Considerations |

| Receptor Agonism | Peptide Agonists (e.g., TAK-448), Small Molecules | Delayed Puberty, Hypogonadism, Infertility | Directly stimulate the HPG axis to restore gonadotropin release.[13][18] Challenges include potential for receptor desensitization with chronic use.[18] |

| Receptor Antagonism | Peptide Antagonists, Small Molecules | Contraception, Endometriosis, Uterine Fibroids, Sex-Steroid Dependent Cancers (Prostate, Breast), Precocious Puberty | Suppress the HPG axis to lower gonadal steroid levels.[13] Offers a potential alternative to GnRH analogues. |

| Metastasis Suppression | Metastin Analogues, Small Molecule Mimetics | Metastatic Cancers (e.g., Melanoma, Bladder Cancer) | Directly leverage the anti-migratory and anti-invasive properties of the pathway.[7][13] The primary challenge is the poor pharmacokinetic profile of peptides, driving the search for stable, orally bioavailable small molecules.[5][19] |

The path forward requires a deeper understanding of the system's paradoxical signaling in different cancer types. Future research must focus on:

-

Elucidating Context-Dependent Signaling: Identifying the molecular switches that determine whether GPR54 activation is pro- or anti-tumorigenic in different cellular backgrounds.

-

Developing Selective Therapeutics: Designing GPR54 modulators (agonists and antagonists) with improved pharmacokinetic properties and clinical viability.

-

Biomarker Discovery: Validating KiSS-1 and GPR54 expression as prognostic biomarkers to stratify patients who may benefit from targeted therapies.[1][7]

The KiSS-1/metastin story is a compelling example of how a single molecular axis can govern seemingly disparate physiological processes. For researchers and clinicians, it remains a rich and promising field, offering novel therapeutic avenues for diseases ranging from infertility to metastatic cancer.

References

-

The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology. (Source: [Link])

-

Gene ResultKISS1 KiSS-1 metastasis suppressor [ (human)] - NCBI. (Source: [Link])

-

From KISS1 to Kisspeptins: An Historical Perspective and Suggested Nomenclature - PMC. (Source: [Link])

-

Kisspeptin - Wikipedia. (Source: [Link])

-

Kisspeptin and KISS1R: a critical pathway in the reproductive system - PMC. (Source: [Link])

-

KiSS1-derived peptide receptor - Wikipedia. (Source: [Link])

-

Controversial Role of Kisspeptins/KiSS-1R Signaling System in Tumor Development. (Source: [Link])

-

Metastin (KiSS-1) mimetics identified from peptide structure-activity relationship-derived pharmacophores and directed small molecule database screening - PubMed. (Source: [Link])

-

Kisspeptin/Gpr54-independent GnRH activity in Kiss1 and Gpr54 mutant mice - PMC - NIH. (Source: [Link])

-

Prognostic Role of KiSS-1 and Possibility of Therapeutic Modality of Metastin, the Final Peptide of the KiSS-1 Gene, in Urothelial Carcinoma - AACR Journals. (Source: [Link])

-

TRANSCRIPTIONAL REGULATION OF THE HUMAN KiSS1 GENE - PMC - PubMed Central. (Source: [Link])

-

Kisspeptin/GPR54 System: What Do We Know About Its Role in Human Reproduction?. (Source: [Link])

-

Kisspeptin signalling and its roles in humans - PMC. (Source: [Link])

-

KISS1 in metastatic cancer research and treatment: potential and paradoxes - PMC. (Source: [Link])

-

Novel Insight into the Role of the Kiss1/GPR54 System in Energy Metabolism in Major Metabolic Organs - MDPI. (Source: [Link])

-

Metastin (KiSS-1) Mimetics Identified from Peptide Structure−Activity Relationship-Derived Pharmacophores and Directed Small Molecule Database Screening | Journal of Medicinal Chemistry - ACS Publications. (Source: [Link])

-

Kisspeptin and GPR54: Discovery of a Novel Pathway in Reproduction - PMC. (Source: [Link])

-

Chronic Administration of the Metastin/Kisspeptin Analog KISS1-305 or the Investigational Agent TAK-448 Suppresses Hypothalamic Pituitary Gonadal Function and Depletes Plasma Testosterone in Adult Male Rats | Request PDF. (Source: [Link])

-

KISS1 Gene - KiSS-1 Metastasis Suppressor - GeneCards. (Source: [Link])

-

Kisspeptin/metastin: a key molecule controlling two modes of gonadotrophin-releasing hormone/luteinising hormone release in female rats - PubMed. (Source: [Link])

-

KiSS-1 and GPR54 as new players in gonadotropin regulation and puberty - PubMed - NIH. (Source: [Link])

-

Regulation of Kiss1 gene expression in the brain of the female mouse - PubMed - NIH. (Source: [Link])

-

GPR54 and kisspeptin in reproduction - PubMed. (Source: [Link])

Sources

- 1. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From KISS1 to Kisspeptins: An Historical Perspective and Suggested Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Controversial Role of Kisspeptins/KiSS-1R Signaling System in Tumor Development [frontiersin.org]

- 4. KISS1 in metastatic cancer research and treatment: potential and paradoxes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kisspeptin - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Kisspeptin and KISS1R: a critical pathway in the reproductive system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KiSS1-derived peptide receptor - Wikipedia [en.wikipedia.org]

- 10. karger.com [karger.com]

- 11. mdpi.com [mdpi.com]

- 12. KISS1 KiSS-1 metastasis suppressor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KiSS-1 and GPR54 as new players in gonadotropin regulation and puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GPR54 and kisspeptin in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of Kiss1 gene expression in the brain of the female mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kisspeptin and GPR54: Discovery of a Novel Pathway in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Metastin (KiSS-1) mimetics identified from peptide structure-activity relationship-derived pharmacophores and directed small molecule database screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Metastin (human) in cancer cells

An In-Depth Technical Guide to the Anti-Cancer Mechanism of Action of Metastin (Human)

Executive Summary

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of mortality in cancer patients. The discovery of the KiSS-1 gene as a potent metastasis suppressor has opened new avenues for therapeutic intervention. This guide provides a detailed exploration of the mechanism of action of Metastin (also known as Kisspeptin-54), the primary protein product of the KiSS-1 gene. Metastin exerts its anti-cancer effects by binding to its cognate G protein-coupled receptor, GPR54 (KISS1R). This interaction triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to the activation of Phospholipase C and the generation of second messengers IP3 and DAG. These signals diverge into multiple downstream pathways, including calcium mobilization, MAPK/ERK activation, and RhoA-dependent cytoskeletal reorganization. The culmination of these signaling events results in profound phenotypic changes in cancer cells, most notably the potent inhibition of cell migration and invasion, suppression of the epithelial-mesenchymal transition (EMT), and, in some contexts, the induction of apoptosis and cell cycle arrest. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the molecular underpinnings of Metastin's action and providing validated experimental protocols to investigate its therapeutic potential.

Introduction

The progression of cancer to a metastatic disease represents a critical and often fatal transition. This multi-step process involves the detachment of cancer cells from the primary tumor, invasion into surrounding tissues, intravasation into the circulatory system, survival in transit, and extravasation to colonize distant organs[1]. The KiSS-1 gene was first identified in malignant melanoma as a suppressor of metastasis, capable of inhibiting the metastatic process without affecting primary tumor growth[1].

The KiSS-1 gene encodes a 145-amino acid preproprotein that undergoes proteolytic cleavage to produce a family of smaller, biologically active peptides known as kisspeptins[1]. The principal and most studied of these is the 54-amino acid peptide, Metastin (Kisspeptin-54)[2][3]. These peptides are the endogenous ligands for the G protein-coupled receptor 54 (GPR54), also designated KISS1R[4]. The Metastin/GPR54 system, initially recognized for its pivotal role in regulating the reproductive axis, is now established as a key player in cancer biology, with its activation robustly correlated with the suppression of metastasis in a wide array of cancers, including melanoma, breast, pancreatic, bladder, and prostate cancers[5][6]. This guide will dissect the molecular mechanisms through which Metastin signaling exerts these powerful anti-cancer effects.

The Metastin-GPR54 Signaling Axis: Core Mechanism

The anti-metastatic action of Metastin is initiated by its high-affinity binding to the GPR54 receptor on the cancer cell surface[7]. GPR54 is a canonical seven-transmembrane receptor that couples to the Gαq/11 family of G proteins[1][8]. This ligand-receptor engagement serves as the primary activation point for a cascade of intracellular events.

Ligand Binding and G Protein Activation: Upon Metastin binding, GPR54 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαq/11 protein. This activation causes the dissociation of the Gαq/11-GTP subunit from the βγ dimer, allowing it to interact with its primary effector enzyme, Phospholipase C (PLC)[8].

Generation of Second Messengers: Activated PLC translocates to the plasma membrane and catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A small, water-soluble molecule that diffuses into the cytoplasm[8].

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane[8].

The generation of IP3 and DAG represents a crucial bifurcation point in the Metastin signaling pathway, leading to the activation of distinct downstream effectors that collectively orchestrate the anti-cancer cellular response.

Downstream Signaling Pathways and Cellular Effects

The initial signaling event diverges into several critical downstream pathways that mediate Metastin's anti-cancer effects.

Pathway 1: IP3-Mediated Calcium Mobilization

IP3 diffuses from the plasma membrane to the endoplasmic reticulum (ER), where it binds to IP3 receptors (IP3R), which are ligand-gated Ca2+ channels[8]. This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid and significant increase in intracellular calcium concentration ([Ca2+]i)[8][9]. This calcium signal is a versatile second messenger that can influence numerous cellular processes. In the context of cancer, elevated [Ca2+]i has been shown to be sufficient for inducing tumor cell apoptosis and promoting cellular differentiation, thereby counteracting the malignant phenotype[8][9].

Pathway 2: DAG-PKC and MAPK/ERK Activation

Simultaneously, DAG, retained in the cell membrane, recruits and activates members of the Protein Kinase C (PKC) family[8]. Activated PKC can then phosphorylate a variety of target proteins, including key components of the Mitogen-Activated Protein Kinase (MAPK) cascade.

-

ERK1/2 Pathway: Activation of the Metastin/GPR54 axis leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2)[4][10]. While the ERK pathway is often associated with proliferation, in this context, its activation is linked to the suppression of cell migration[10].

-

PKD1 and EMT Suppression: In breast cancer cells, a critical downstream effector of PKC is Protein Kinase D1 (PKD1). Kisspeptin-induced, PKC-dependent phosphorylation of PKD1 inhibits cell migration and invasion[11]. This is achieved by suppressing the expression of Slug, a key transcription factor that drives the Epithelial-Mesenchymal Transition (EMT), and concurrently increasing the expression of E-cadherin, a crucial component of adherens junctions that maintains the epithelial cell phenotype[11]. By inhibiting EMT, Metastin locks cancer cells in a less motile, epithelial state[11].

Pathway 3: RhoA-Dependent Cytoskeletal Reorganization

Studies in renal cell carcinoma have revealed that Metastin's inhibitory effect on migration and invasion is mediated through the RhoA signaling pathway[12]. Activation of GPR54 can lead to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates its downstream effector, Rho-associated kinase (ROCK). This signaling cascade promotes the formation of actin stress fibers and focal adhesions, which are structures that anchor the cell to the extracellular matrix[12]. While essential for cell adhesion, excessive formation of these structures can paradoxically inhibit cell motility, effectively immobilizing the cancer cell[12]. Furthermore, Kisspeptin has been shown to activate EIF2AK2, a kinase that suppresses metastasis, through a RhoA-dependent mechanism[13].

Phenotypic Outcomes in Cancer Cells

The activation of the aforementioned signaling networks translates into tangible, anti-cancer phenotypes.

-

Inhibition of Metastasis: The primary and most consistently reported effect of Metastin is the suppression of metastasis[2][7][5]. This is a direct consequence of the inhibition of cell migration and invasion, driven by the MAPK and RhoA pathways[10][12]. The maintenance of an epithelial state via PKD1-mediated inhibition of EMT further contributes to this anti-motility phenotype[11]. Additionally, the KiSS-1/GPR54 system can inhibit metastasis by downregulating the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix and facilitating invasion[1][8].

-

Induction of Apoptosis: Metastin can trigger programmed cell death in cancer cells[5][9]. This effect is largely attributed to the sustained increase in intracellular calcium, which can activate calcium-dependent proteases and endonucleases that execute the apoptotic program[8][9].

-

Regulation of Cell Cycle & Proliferation: The effect of Metastin on cell proliferation is more context-dependent. Some studies report that Metastin signaling inhibits cancer cell proliferation, potentially through a G1/G0 cell cycle arrest[14]. However, other research indicates that Metastin has no significant effect on proliferation, suggesting its action is primarily cytostatic (anti-motility) rather than cytotoxic or anti-proliferative[10][12]. This discrepancy likely reflects differences in cancer cell types and the specific signaling networks present.

Data Presentation: Effects of Metastin Across Various Cancer Types

| Cancer Type | Cell Line(s) | Observed Effect(s) | Key Pathway(s) Implicated | Reference(s) |

| Breast Cancer | MDA-MB-231 | Decreased migration & invasion; Inhibition of EMT | PKC/PKD1, Slug/E-cadherin | [11] |

| Endometrial Cancer | Ishikawa, etc. | Decreased migration & invasion | FAK, Src, ERK1/2, MMP-2/9 | [15] |

| Renal Cell Carcinoma | Caki-1, ACHN | Decreased migration & invasion; No effect on proliferation | RhoA/ROCK | [12] |

| Pancreatic Cancer | PANC-1, AsPC-1 | Decreased migration; No effect on proliferation | ERK1/2 | [10] |

| Melanoma | Multiple | Inhibition of chemotaxis, invasion, and metastasis | Gαq/11 | [7] |

| Prostate Cancer | PC-3 | Inhibited migration & invasion | EIF2AK2, RhoA | [13] |

Key Experimental Protocols for Studying Metastin's Mechanism

To validate the mechanism of action of Metastin, a series of well-established in vitro and in vivo assays are required. These protocols provide a framework for assessing the functional consequences of GPR54 activation.

Protocol 4.1: In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This assay provides a straightforward method to assess collective cell migration.

-

Rationale: A confluent monolayer of cancer cells is "wounded," and the ability of the cells to migrate and close the gap is monitored over time. Treatment with Metastin is expected to slow the rate of wound closure compared to untreated controls.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate GPR54-expressing cancer cells in a 6-well plate and culture until they form a 95-100% confluent monolayer.

-

Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound through the center of the monolayer.

-

Washing: Gently wash the well twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of Metastin (e.g., 100 nM - 1 µM) or a vehicle control. To control for proliferation, it is advisable to use serum-free or low-serum media, or to add a proliferation inhibitor like Mitomycin C.

-

Imaging: Immediately acquire an image of the wound at time 0 using an inverted microscope with a camera. Place the plate back in the incubator.

-

Time-Course Analysis: Acquire images of the same wound field at regular intervals (e.g., 8, 16, 24 hours).

-

Quantification: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the time 0 image. Compare the closure rates between Metastin-treated and control groups.

-

Protocol 4.2: In Vitro Cell Invasion Assay (Boyden Chamber/Matrigel Assay)

This assay specifically measures the ability of cells to invade through an extracellular matrix barrier.

-

Rationale: Cancer cells are plated in the upper chamber of a transwell insert that has a porous membrane coated with Matrigel, a basement membrane-like substance. A chemoattractant in the lower chamber stimulates cells to degrade the Matrigel and invade through the membrane. Metastin is expected to reduce the number of invading cells.

-

Step-by-Step Methodology:

-

Insert Coating: Thaw growth factor-reduced Matrigel on ice. Coat the upper surface of an 8 µm pore size transwell insert with a thin layer of diluted Matrigel (e.g., 1 mg/mL) and allow it to solidify at 37°C for 30-60 minutes[15].

-

Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate[15].

-

Cell Seeding & Treatment: Add the cell suspension to the upper chamber of the Matrigel-coated insert. The medium in the upper chamber should contain either Metastin or a vehicle control.

-

Incubation: Incubate the plate at 37°C for 24-48 hours[15].

-

Processing: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixing and Staining: Fix the cells that have invaded to the lower surface of the membrane with ice-cold methanol. Stain the fixed cells with a solution such as 0.5% crystal violet[15].

-

Quantification: Count the number of stained, invaded cells in several microscopic fields per insert. Compare the average number of invaded cells between treated and control groups.

-

Protocol 4.3: Western Blot Analysis of Signaling Pathway Activation

This technique is used to detect the phosphorylation state of key signaling proteins, which indicates their activation.

-

Rationale: Treatment of cancer cells with Metastin should lead to a rapid increase in the phosphorylation of proteins like ERK1/2 and PKD1. Western blotting allows for the quantification of this change.

-

Step-by-Step Methodology:

-

Cell Treatment: Plate cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Stimulation: Treat the cells with Metastin (e.g., 1 µM) for a short time course (e.g., 0, 2, 5, 10, 30 minutes).

-

Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) and/or a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

-

Protocol 4.4: In Vivo Experimental Metastasis Assay

This assay is the gold standard for assessing metastatic potential in a living organism.

-

Rationale: Cancer cells are injected directly into the circulation of immunodeficient mice. The cells travel to distant organs (typically the lungs) and form metastatic colonies. This model allows for the evaluation of Metastin's ability to suppress metastatic colonization in vivo.

-

Step-by-Step Methodology:

-

Cell Preparation: Harvest cancer cells expressing a reporter gene (e.g., Luciferase or GFP) for easier visualization. Resuspend a predetermined number of viable cells (e.g., 1 x 10^6) in a small volume (100-200 µL) of sterile, serum-free medium or PBS[16].

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human cancer cells.

-

Injection: Anesthetize the mouse and carefully inject the cell suspension into the lateral tail vein[16].

-

Treatment Regimen: Administer Metastin or a vehicle control to the mice systemically (e.g., via intraperitoneal injection or osmotic pump) according to a predetermined schedule (e.g., daily, starting on the day of cell injection).

-

Monitoring: Monitor tumor burden over time using non-invasive imaging (e.g., bioluminescence imaging for luciferase-expressing cells). Also, monitor animal health and weight.

-

Endpoint Analysis: After a set period (e.g., 4-8 weeks), euthanize the mice. Harvest the lungs and other relevant organs.

-

Quantification: Count the number of visible metastatic nodules on the lung surface. For microscopic metastases, fix the lungs, section them, and perform histological analysis (e.g., H&E staining) to count metastatic foci.

-

Conclusion and Future Directions

Metastin (Kisspeptin-54) acts as a potent endogenous suppressor of cancer metastasis through a well-defined signaling mechanism. Its binding to the GPR54 receptor initiates a Gαq/11-PLC-mediated cascade that results in the inhibition of key cellular processes required for metastasis, including migration, invasion, and EMT. The downstream activation of the MAPK and RhoA pathways, coupled with IP3-mediated calcium signaling, forms the core of this anti-cancer activity.

While the anti-metastatic role of Metastin is firmly established, several areas warrant further investigation. The context-dependent effects on cell proliferation need to be elucidated to understand in which cancer types Metastin might also offer anti-proliferative benefits. Furthermore, exploring potential mechanisms of resistance to Metastin signaling will be crucial for its development as a therapeutic agent. The development of small molecule agonists or stabilized peptide mimetics of Metastin could provide a viable clinical strategy to reactivate this natural suppressive pathway, offering a targeted approach to prevent and treat metastatic disease.

References

-

Cardenas, C., et al. (2016). KiSS1-induced GPR54 signaling inhibits breast cancer cell migration and epithelial-mesenchymal transition via protein kinase D1. PubMed, (URL: [Link])

-

Kordek, R., et al. (2021). Kisspeptin and GPR54 Receptor Expression in Endometrial Cancer Tissue. MDPI, (URL: [Link])

-

Ciaramella, V., et al. (2018). Controversial Role of Kisspeptins/KiSS-1R Signaling System in Tumor Development. Frontiers in Endocrinology, (URL: [Link])

-

Falcone, G., et al. (2018). Kisspeptin and Cancer: Molecular Interaction, Biological Functions, and Future Perspectives. Frontiers, (URL: [Link])

-

Popa, S. M., et al. (2022). Figure 1. Structure of GPR54 and its natural ligand metastin. ResearchGate, (URL: [Link])

-

Hu, K., et al. (2020). The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology. Journal of Cellular and Molecular Medicine, (URL: [Link])

-

Liu, X., et al. (2005). Cancer metastasis-suppressing peptide metastin upregulates excitatory synaptic transmission in hippocampal dentate granule cells. PubMed, (URL: [Link])

-

Chen, Y., et al. (2019). Kisspeptin Regulates Cell Invasion and Migration in Endometrial Cancer. Endocrinology, (URL: [Link])

-

Colledge, W. H. (2004). Figure 1. Structure of GPR54 and its natural ligand metastin. ResearchGate, (URL: [Link])

-

Liu, X., et al. (2005). Cancer Metastasis–Suppressing Peptide Metastin Upregulates Excitatory Synaptic Transmission in Hippocampal Dentate Granule Cells. Journal of Neurophysiology, (URL: [Link])

-

Wang, L., et al. (2018). Kisspeptin inhibits cancer growth and metastasis via activation of EIF2AK2. PubMed, (URL: [Link])

-

Apoptotic cells promote circulating tumor cell survival and metastasis. (2025). PubMed Central, (URL: [Link])

-

Current methods for studying metastatic potential of tumor cells. (2022). PMC - NIH, (URL: [Link])

-

Shoji, S., et al. (2008). Metastin inhibits migration and invasion of renal cell carcinoma with overexpression of metastin receptor. PubMed, (URL: [Link])

-

Gauthier, M. L. & Pauklin, S. (2017). Divide or Conquer: Cell cycle regulation of invasive behavior. PMC - PubMed Central, (URL: [Link])

-

Horlick, R. A., et al. (2007). Metastin (KiSS-1) Mimetics Identified From Peptide Structure-Activity Relationship-Derived Pharmacophores and Directed Small Molecule Database Screening. PubMed, (URL: [Link])

-

Cyclins and Cell Cycle Control in Cancer and Disease. (2012). PMC - PubMed Central - NIH, (URL: [Link])

-

Masui, T., et al. (2004). Metastin and its variant forms suppress migration of pancreatic cancer cells. PubMed, (URL: [Link])

-

Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance. (2021). MDPI, (URL: [Link])

-

Kisspeptin - Wikipedia. (Source: Wikipedia, URL: [Link])

-

Ciaramella, V., et al. (2018). Kisspeptin and Cancer: Molecular Interaction, Biological Functions, and Future Perspectives. Frontiers in Physiology, (URL: [Link])

-

Experimental Metastasis Assay. (2010). PMC - NIH, (URL: [Link])

-

Apoptotic and anti-metastatic effect of chrysin on CD44 + cancer stem cells from SW480 colorectal cancer cell line. (2025). BioImpacts, (URL: [Link])

-

Kisspeptin signalling and its roles in humans. (Source: Singapore Medical Journal, URL: [Link])

-

Targeting cell cycle regulators: A new paradigm in cancer therapeutics. (Source: Tech Science Press, URL: [Link])

-

Kisspeptin/KISS1R System in Breast Cancer. (Source: IntechOpen, URL: [Link])

-

Experimental Metastasis Assay l Protocol Preview. (2022). YouTube, (URL: [Link])

-

Apoptotic and anti-metastatic effect of chrysin on CD44+ cancer stem cells from SW480 colorectal cancer cell line. (2025). NIH, (URL: [Link])

Sources

- 1. Frontiers | Controversial Role of Kisspeptins/KiSS-1R Signaling System in Tumor Development [frontiersin.org]

- 2. Metastin, KISS-1 (68-121) - Echelon Biosciences [echelon-inc.com]

- 3. Kisspeptin - Wikipedia [en.wikipedia.org]

- 4. Cancer metastasis-suppressing peptide metastin upregulates excitatory synaptic transmission in hippocampal dentate granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kisspeptin/KISS1R System in Breast Cancer [jcancer.org]

- 7. rndsystems.com [rndsystems.com]

- 8. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kisspeptin and Cancer: Molecular Interaction, Biological Functions, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metastin and its variant forms suppress migration of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KiSS1-induced GPR54 signaling inhibits breast cancer cell migration and epithelial-mesenchymal transition via protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metastin inhibits migration and invasion of renal cell carcinoma with overexpression of metastin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kisspeptin inhibits cancer growth and metastasis via activation of EIF2AK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Divide or Conquer: Cell cycle regulation of invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of Metastin (Kisspeptin) in Human Puberty Onset

Executive Summary

Historically identified as Metastin for its ability to suppress melanoma metastasis, the peptide products of the KISS1 gene (now collectively termed Kisspeptins ) have been re-defined as the obligate upstream regulators of the Hypothalamic-Pituitary-Gonadal (HPG) axis.

This guide analyzes the technical role of Metastin (Kisspeptin) in triggering the onset of puberty. It moves beyond basic textbook definitions to explore the G-protein coupled receptor signaling (GPR54/KISS1R) that drives Gonadotropin-Releasing Hormone (GnRH) pulse generation. We will examine the genetic evidence for its "necessary and sufficient" status, detail the intracellular signaling cascades, and provide validated experimental protocols for assessing this pathway in translational research.

Nomenclature and Molecular Identity

To ensure precision in experimental design, researchers must distinguish between the historical and functional nomenclature.

-

Gene: KISS1 (Location: 1q32).

-

Precursor: A 145-amino acid protein cleaved into shorter active peptides.

-

Active Peptides: All share a conserved C-terminal region (Arg-Phe-NH2) essential for receptor binding.

-

Metastin (Kisspeptin-54): The full-length processed peptide. Most stable in human serum.

-

Kisspeptin-10 (Kp-10): The C-terminal decapeptide. Highly potent in in vitro assays but rapidly degraded in vivo.

-

-

Receptor: KISS1R (formerly GPR54 ). A Gq/11-coupled GPCR.

Application Note: When designing in vivo human or primate studies, Kisspeptin-54 is the preferred ligand due to its pharmacokinetic stability. For high-throughput screening (HTS) in vitro, Kp-10 is sufficient and cost-effective.

The Mechanistic Core: Intracellular Signaling

The initiation of puberty relies on the activation of GnRH neurons.[1][2][3] However, GnRH neurons do not possess Estrogen Receptor alpha (

When Metastin binds to GPR54 on the surface of a GnRH neuron, it triggers a

Pathway Visualization: GPR54 Activation

The following diagram illustrates the signal transduction pathway validated in CHO-K1 and GnRH neuronal cell lines.

Figure 1: The Gq-coupled signaling cascade initiated by Metastin binding to GPR54, leading to calcium mobilization and neuronal firing.

Genetic Evidence: The "Necessary and Sufficient" Argument

The classification of Metastin as the "Gatekeeper of Puberty" is not merely observational; it is grounded in rigorous genetic causality established in 2003.

Loss of Function (The "Necessary" Proof)

Two independent landmark studies (Seminara et al., NEJM; de Roux et al., PNAS) demonstrated that mutations in GPR54 result in Idiopathic Hypogonadotropic Hypogonadism (IHH).

-

Phenotype: Individuals with these mutations have low LH/FSH and sex steroids.[4] They do not enter puberty spontaneously.

-

Rescue: These patients respond to exogenous GnRH, proving the defect is upstream of the pituitary.

Gain of Function (The "Sufficient" Proof)

Activating mutations in KISS1 or KISS1R lead to Central Precocious Puberty (CPP) . This indicates that premature activation of this pathway is sufficient to drive the entire reproductive axis before the physiological timeframe.

The HPG Axis Hierarchy

The following diagram maps the hierarchical control, showing how Kisspeptin integrates signals to drive the axis.

Figure 2: The HPG Axis. Kisspeptin (KNDy) neurons act as the central processor, integrating metabolic cues and driving GnRH pulses.[5]

Experimental Protocols

For researchers developing therapeutics targeting this pathway, two primary assays are standard: one for in vitro screening and one for in vivo pharmacodynamics.

Protocol A: Calcium Mobilization Assay (FLIPR)

Purpose: To validate the potency of Metastin analogs or antagonists on GPR54. System: CHO-K1 cells stably expressing human GPR54.[6]

| Step | Action | Technical Insight (The "Why") |

| 1. Seeding | Seed CHO-hGPR54 cells (10k/well) in black-wall, clear-bottom 384-well plates. Incubate O/N. | Black walls prevent fluorescence cross-talk; clear bottoms allow imaging. |

| 2. Dye Loading | Remove media. Add Fluo-4 AM dye in HBSS buffer with Probenecid. Incubate 60 min at 37°C. | Probenecid is critical; it inhibits the anion transporter to keep the dye inside the cell. |

| 3. Baseline | Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence (Ex 488nm / Em 520nm) for 10s. | Establishes the noise floor for the assay. |

| 4. Injection | Inject test compound (Metastin analog) or Vehicle. | |

| 5. Readout | Measure fluorescence for 180s. Calculate | The Gq response is rapid; peak calcium flux usually occurs within 20-40 seconds. |

Protocol B: In Vivo LH Pulsatility Assessment

Purpose: To determine if a compound can "jumpstart" the pubertal axis or suppress it. Subject: Pre-pubertal male Rhesus monkeys or juvenile rodents.

-

Cannulation: Implant an indwelling venous catheter into the jugular vein 48 hours prior to the experiment to minimize stress (stress inhibits GnRH).

-

Basal Sampling: Collect blood samples every 10 minutes for 4 hours to establish the quiescent baseline (juvenile state).

-

Challenge: Administer Kisspeptin-54 (IV bolus or infusion).

-

Dose: 1–10 µg/kg (typical effective range).

-

-

Response Sampling: Continue sampling every 10 minutes for 4 hours post-injection.

-

Analysis: Measure plasma LH via RIA or ELISA.

-

Success Metric: A discrete LH pulse occurring within 20 minutes of injection, mimicking a physiological GnRH discharge.

-

Therapeutic Implications

Understanding Metastin's role in puberty has opened two drug development avenues:

-

Agonists (Kp-54, Kp-10 analogs):

-

Antagonists (Small Molecules):

References

-

Seminara, S. B., et al. (2003). The GPR54 Gene as a Regulator of Puberty.[3][9][12] The New England Journal of Medicine, 349, 1614-1627.[9][11][12] [Link]

-

de Roux, N., et al. (2003). Hypogonadotropic hypogonadism due to loss of function of the KiSS1-derived peptide receptor GPR54. Proceedings of the National Academy of Sciences (PNAS), 100(19), 10972-10976.[4] [Link]

-

Dhillo, W. S., et al. (2005). Kisspeptin-54 stimulates the hypothalamic-pituitary gonadal axis in human males.[13][14] The Journal of Clinical Endocrinology & Metabolism, 90(12), 6609-6615.[13] [Link]

-

Ohtaki, T., et al. (2001). Metastasis suppressor gene KiSS-1 encodes peptide ligand of a G-protein-coupled receptor.[6][15] Nature, 411, 613–617.[15] [Link]

-

Oakley, A. E., et al. (2009). Kisspeptin Signaling in the Brain. Endocrine Reviews, 30(6), 713–743. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pnas.org [pnas.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Hypogonadotropic hypogonadism due to loss of function of the KiSS1-derived peptide receptor GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The metastasis suppressor gene KiSS-1 encodes kisspeptins, the natural ligands of the orphan G protein-coupled receptor GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Kisspeptin-54 stimulates the hypothalamic-pituitary gonadal axis in human males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. pure.roehampton.ac.uk [pure.roehampton.ac.uk]

- 15. Metastasis suppressor gene KiSS-1 encodes peptide ligand of a G-protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Post-Translational Processing of the KiSS-1 Gene Product: A Technical Deep Dive

Executive Summary

The KiSS-1 gene product, widely recognized as a metastasis suppressor and a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, undergoes a complex series of post-translational modifications (PTMs) to yield biologically active "kisspeptins." The primary bioactive forms—Kisspeptin-54 (Kp-54), Kp-14, Kp-13, and Kp-10—share a conserved C-terminal decapeptide sequence necessary for GPR54 (Kiss1R) activation.

This guide dissects the molecular architecture of the precursor, the enzymatic machinery governing its maturation (specifically the critical role of C-terminal amidation), and the metabolic instability that challenges therapeutic development. We provide actionable protocols for isoform validation and structural analogues for stability enhancement.

Molecular Architecture of the Precursor

The human KiSS-1 gene, located on chromosome 1q32, encodes a 145-amino acid precursor protein known as prepro-kisspeptin . To understand the processing, one must map the specific domains relative to the proteolytic sites.

Sequence Topology (Human)

The 145-aa sequence is organized as follows:

-

Signal Peptide (aa 1–19): A hydrophobic leader sequence targeting the protein to the secretory pathway.

-

Upstream Variable Region: Low conservation; likely removed during pro-peptide processing.

-

Kisspeptin-54 Domain (aa 68–121): The longest endogenous isoform isolated (originally termed "metastin").

-

Conserved Active Core (aa 112–121): The Kp-10 sequence (YNWNSFGLRF), essential for receptor binding.

-

Processing Motif (aa 122–124): Gly-Arg-R (where R is Arg or Lys). This is the canonical signal for C-terminal amidation and proteolytic cleavage.

The "RF-amide" Signature

The defining feature of the RF-amide peptide family is the C-terminal Arginine-Phenylalanine-NH₂ motif. In the genomic sequence, the Phenylalanine (F121) is followed by a Glycine (G122) . This Glycine acts as the amide donor. Without the conversion of this Glycine to an amide group, kisspeptin has negligible affinity for GPR54.

The Proteolytic Cascade

The maturation of prepro-kisspeptin is not a linear degradation but a regulated cascade involving signal peptidase, prohormone convertases (PCs), and amidating enzymes.

Step-by-Step Processing Mechanism

-

Translocation & Signal Removal: Co-translational cleavage of the N-terminal signal peptide (aa 1-19) by signal peptidase in the ER lumen yields pro-kisspeptin (126 aa).

-

Pro-peptide Cleavage (Furin/PC Action): The generation of Kp-54 requires cleavage at specific dibasic residues upstream of the active sequence.

-

Enzyme:Furin or Prohormone Convertase 1/3 (PC1/3) .

-

Mechanism: Hydrolysis of the peptide bond at paired basic residues (e.g., Arg-Arg or Lys-Arg) flanking the Kp-54 sequence.

-

-

C-Terminal Amidation (The Critical Step): The C-terminus of the cleaved intermediate ends in ...Phe-Gly-Arg-Arg (or similar basic extension).

-

Carboxypeptidase E (CPE): Removes the C-terminal basic residues (Arg/Lys), leaving a C-terminal Glycine (...Phe-Gly).

-

Peptidylglycine

-amidating Monooxygenase (PAM): This bifunctional enzyme catalyzes the oxidative cleavage of the Glycine, donating its nitrogen to the preceding Phenylalanine to form the mature Phe-NH₂.

-

-

Isoform Truncation: Shorter forms (Kp-14, Kp-13, Kp-10) are likely generated by further proteolytic degradation of Kp-54 in the extracellular space or by tissue-specific convertase activity, rather than distinct genomic processing events.

Visualization of the Signaling Pathway

Figure 1: The enzymatic cascade converting the KiSS-1 gene product into bioactive, amidated isoforms and their subsequent degradation.

Metabolic Stability & Degradation

For drug development, understanding the "off-switch" is as vital as the synthesis. Native kisspeptins have a remarkably short half-life (minutes in human plasma), primarily due to enzymatic degradation.

Key Degradation Enzymes

-

Neprilysin (NEP / CD10): The primary regulator. NEP cleaves the peptide bonds within the hydrophobic core of the Kp-10 region.

-

Cleavage Sites: Specifically between Gly-Leu and Ser-Phe within the conserved decapeptide.

-

-

Insulin-Degrading Enzyme (IDE): Plays a secondary role in cytosolic degradation.

Quantitative Comparison of Isoforms

The following table summarizes the properties of the major processed forms.

| Isoform | Amino Acid Length | Source | Half-Life (Human Plasma) | Receptor Affinity (Ki) |

| Kisspeptin-54 | 54 | Placenta / Brain | ~25-30 min | 1.8 nM |

| Kisspeptin-14 | 14 | Brain | < 5 min | ~2.0 nM |

| Kisspeptin-10 | 10 | Synthetic / Brain | < 1-4 min | 1.5 - 3.0 nM |

Note: While Kp-10 has high affinity, its rapid degradation by NEP limits its clinical utility without structural modification.

Experimental Protocols

Protocol: Validation of C-Terminal Amidation via LC-MS/MS

To distinguish between the inactive Gly-extended form and the active Amidated form, high-resolution mass spectrometry is required.

Objective: Confirm the presence of the -NH2 modification (Mass shift of -0.98 Da vs -OH, or -58 Da vs -Gly).

Workflow:

-

Sample Preparation:

-

Extract peptides from cell culture media or plasma using C18 Solid Phase Extraction (SPE).

-

Elute with 60% Acetonitrile/0.1% Formic Acid.

-

Lyophilize and resuspend in 0.1% Formic Acid.

-

-

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Gradient: 5% to 40% B (ACN) over 20 minutes.

-

-

Mass Spectrometry (MS):

-

Operate in Positive Ion Mode.

-

Target Ions (Human Kp-10):

-

Calculated Monoisotopic Mass (Amidated): 1302.6 Da

-

Calculated Monoisotopic Mass (Gly-Extended): 1360.6 Da (+58 Da for Glycine).

-

Calculated Monoisotopic Mass (Free Acid, non-amidated): 1303.6 Da (+1 Da).

-

-

-

Data Analysis:

-

Extract Ion Chromatograms (XIC) for the specific m/z values.

-

Confirm identity using MS/MS fragmentation (b- and y-ion series). The y1 ion for the amidated form will be distinct.

-

Protocol: In Vitro Stability Assay (Neprilysin Challenge)

Objective: Determine the susceptibility of a KiSS-1 analog to NEP degradation.

-

Incubation:

-

Mix 10 µM peptide substrate with Recombinant Human Neprilysin (1 µg/mL) in Tris-HCl buffer (pH 7.4).

-

Incubate at 37°C.

-

-

Sampling:

-

Aliquot samples at t = 0, 5, 15, 30, 60 minutes.

-

Quench immediately with 1% Trifluoroacetic acid (TFA).

-

-

Analysis:

-

Analyze via HPLC or LC-MS.

-

Calculate half-life (

) by plotting

-

Drug Development Implications

The post-translational processing map dictates the strategy for therapeutic design. Since the native Kp-10 is rapidly cleaved by NEP, successful drug candidates (e.g., Takeda's TAK-448) utilize specific modifications to block these processing sites.

Design Rules:

-

N-terminal Acetylation: Reduces aminopeptidase degradation.

-

D-Amino Acid Substitution: Replacing Glycine or Serine with D-isomers disrupts the stereospecific binding cleft of Neprilysin.

-

Triazole or Urea Linkers: Replacing the labile peptide bonds identified in the degradation pathway.

References

-

Ohtaki, T., et al. (2001). Metastasis suppressor gene KiSS-1 encodes peptide ligand of a G-protein-coupled receptor. Nature, 411(6837), 613–617. [Link]

-

Kotani, M., et al. (2001). The metastasis suppressor gene KiSS-1 encodes kisspeptins, the natural ligands of the orphan G protein-coupled receptor GPR54. Journal of Biological Chemistry, 276(37), 34631–34636. [Link]

-

Roseweir, A. K., & Millar, R. P. (2009). The role of kisspeptin in the control of gonadotrophin secretion. Human Reproduction Update, 15(2), 203–212. [Link]

-

Muir, A. I., et al. (2001). AXOR12, a novel human G protein-coupled receptor, activated by the peptide KiSS-1. Journal of Biological Chemistry, 276(31), 28969–28975. [Link]

-

Campos, D. B., & Palin, M. F. (2014). Kisspeptin and its receptor in the ovary: molecular mechanisms and clinical implications. Reproductive Biology and Endocrinology, 12, 11. [Link]

Methodological & Application

Application Note: High-Fidelity Synthesis and Purification of Metastin (Human Kisspeptin-54)

[1]

Introduction & Molecule Profile[2][3][4][5][6]

Metastin (Kisspeptin-54, KP-54) is a 54-amino acid peptide encoded by the KISS1 gene.[1] It serves as the endogenous ligand for the G-protein coupled receptor GPR54 (KISS1R).[2] While the C-terminal decapeptide (KP-10) retains full receptor binding activity, the full-length KP-54 exhibits superior pharmacokinetic stability in vivo, making it a critical target for reproductive health and oncology research.

Synthesizing KP-54 presents significant challenges due to its length (54 residues), which exceeds the "easy" threshold of standard Solid-Phase Peptide Synthesis (SPPS).[3] Long peptides are prone to inter-chain aggregation on the resin, leading to deletion sequences and difficult purification.

Molecule Specifications

-

Sequence (One-Letter): GTSLSPPPESSGSPQQPGLSAPHSRQIPAPQGAVLVQREKDLPNYNWNSFGLRF-NH2[3][4][5]

-

C-Terminus: Amidated (Essential for biological activity).[3][4]

-

Isoelectric Point (pI): ~11.0 (Highly basic due to multiple Arg/Lys residues).[3][4]

-

Critical Residues: Trp47 (Oxidation risk), Arg residues (Pbf removal difficulty).[3][4]

Pre-Synthesis Strategy & Logic

To ensure high crude purity, we employ Microwave-Assisted Fmoc SPPS . Standard room-temperature synthesis often fails for peptides >40 residues due to beta-sheet formation (aggregation) within the resin matrix, which sterically hinders deprotection and coupling.

Key Strategic Decisions:

-

Resin Selection: Rink Amide ChemMatrix or Low-Loading Rink Amide MBHA (0.2 – 0.3 mmol/g).[3][4]

-

Energy Source: Microwave Irradiation .

-

Reasoning: Microwave energy disrupts hydrogen bonds responsible for aggregation, ensuring complete coupling for hydrophobic regions (residues 45-54) and the proline-rich N-terminus.

-

-

Cleavage Cocktail: Reagent K (modified) .

Experimental Protocols

Protocol A: Microwave-Assisted SPPS

System: Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or similar).[3][4]

Reagents:

-

Activator: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.[3][4]

-

Base: 1.0 M Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) in DMF.[3][4]

-

Note: Oxyma/DIC is preferred over HBTU/DIEA for long peptides to reduce racemization (especially at Cys/His, though KP-54 lacks Cys) and prevent capping by guanidinylation.

-

-

Deprotection: 20% Piperidine in DMF + 0.1 M Oxyma (to suppress aspartimide formation).[3][4]

Step-by-Step Workflow:

-

Resin Preparation:

-

Weigh 0.1 mmol scale of Rink Amide resin.

-

Swell in DMF for 15 minutes (Ambient temp).

-

-

Coupling Cycles (Iterative):

-

Standard Cycle (Residues 1-40):

-

Microwave: 75°C for 5 minutes (Single coupling).

-

-

Difficult Regions (Residues 41-54 & Proline-rich regions):

-

Logic: The C-terminus (initial couplings) and the PPPE region are prone to steric clashes.

-

Microwave: 75°C for 10 minutes (Double coupling recommended).

-

-

-

Deprotection:

-

Treatment 1: 75°C for 30 seconds.

-

Treatment 2: 75°C for 180 seconds.

-

-

Final Wash:

-

Wash resin 5x with DMF, then 5x with DCM.

-

Dry resin under Nitrogen flow.

-

Protocol B: Cleavage and Work-up

Critical Step: Improper cleavage is the most common cause of failure for Trp-containing peptides.

Cleavage Cocktail (10 mL per 0.1 mmol resin):

| Component | Volume % | Function |

|---|---|---|

| TFA (Trifluoroacetic acid) | 82.5% | Acidolysis of protecting groups/linker |

| Phenol | 5% | Scavenger (Tyr protection) |

| Water | 5% | Scavenger (t-butyl groups) |

| Thioanisole | 5% | Scavenger (Met/Trp protection) |

| EDT (1,2-Ethanedithiol) | 2.5% | Critical Scavenger for Trp alkylation |[3][4]

Note: If EDT is unavailable due to odor, DODT (2,2'-(Ethylenedioxy)diethanethiol) is a valid, less odorous substitute.[3][4]

Procedure:

-

Cool the cleavage cocktail to 0°C.

-

Add cocktail to the dry resin.

-

Shake at room temperature for 3 to 4 hours .

-

Filter resin and collect filtrate.

-

Precipitation: Dropwise addition of filtrate into 40 mL of ice-cold Diethyl Ether .

-

Centrifuge (3000 x g, 10 min, 4°C). Decant ether.

-

Wash pellet 2x with cold ether.

-

Dissolve pellet in 20% Acetic Acid/Water and lyophilize.

Purification & Characterization

Protocol C: RP-HPLC Purification

KP-54 is a large, basic peptide. Standard C18 columns (100 Å pore size) are suboptimal because the peptide cannot penetrate the pores effectively.[3][4]

Stationary Phase: C18 Column, 300 Å pore size (Wide Pore), 5 µm particle size.[3][4] Mobile Phase A: 0.1% TFA in Water (Milli-Q).[3][4] Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Gradient Strategy: Due to the length, a shallow gradient is required to separate the full-length peptide from "n-1" deletion sequences (truncations).

| Time (min) | % Mobile Phase B | Description |

| 0.0 | 10% | Equilibration |

| 5.0 | 10% | Load/Wash |

| 35.0 | 40% | Linear Gradient (1% B per min) |

| 40.0 | 95% | Wash Column |

| 45.0 | 10% | Re-equilibration |

Detection: UV at 214 nm (Amide bond) and 280 nm (Trp/Tyr side chains).[3][4]

Protocol D: Analytical Validation (QC)

Mass Spectrometry (ESI-MS): KP-54 will appear as a multi-charged species envelope.[3][4]

-

Theoretical Monoisotopic Mass: ~5853.9 Da[3]

-

Expected m/z states:

Acceptance Criteria:

Visualization of Workflows

Diagram 1: Synthesis & Workup Logic

This diagram illustrates the critical decision points where this protocol deviates from standard "short peptide" synthesis.

Caption: Workflow emphasizing low-loading resin and microwave energy to overcome aggregation in 54-mer synthesis.

Diagram 2: Purification Gradient Logic

Visualizing the separation of the target peptide from hydrophobic impurities and deletion sequences.

Caption: HPLC strategy utilizing a shallow gradient on wide-pore C18 to separate the 54-mer from truncated byproducts.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Broad Peak | Aggregation on resin. | Switch to ChemMatrix resin; Increase microwave temp to 90°C for difficult regions (Arg/Leu rich).[3][4] |

| Mass +252 Da | Incomplete Pbf removal (Arg). | Extend cleavage time to 4-5 hours. Ensure fresh TFA. |

| Mass +56 Da | t-Butyl alkylation on Trp. | Critical: Ensure EDT or DODT is in the cleavage cocktail. Do not use water-only scavengers. |

| Insoluble Crude | Hydrophobic nature of KP-54. | Dissolve crude in 6M Guanidine HCl or 50% Acetic Acid before HPLC injection. |

References

Sources

- 1. Study of conformational properties of solid phase synthesized ovine kisspeptin-14 using Circular Dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Metastin (human) (1443) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Metastin, KISS-1 (68-121) - Echelon Biosciences [echelon-inc.com]

- 6. Kisspeptin - Wikipedia [en.wikipedia.org]

Application Notes & Protocols for In Vivo Administration of Metastin (Human)

I. Introduction: The Central Role of Metastin in Neuroendocrine Regulation

Metastin, also known as Kisspeptin, is a peptide hormone encoded by the KISS1 gene. It is the endogenous ligand for the G-protein coupled receptor, KISS1R (formerly GPR54).[1][2] The Metastin/KISS1R signaling pathway has been identified as a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, a critical component in the timing of puberty and the control of reproduction.[1][3] Its primary mechanism of action involves the potent stimulation of gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[1][4][5] This upstream action triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn regulate gonadal function.[1]

Beyond reproduction, Metastin was originally identified for its role in suppressing cancer metastasis, highlighting its pleiotropic effects.[1][6] Given its profound physiological roles, from regulating fertility to potentially treating psychosexual disorders and cancer, the ability to accurately administer Metastin in vivo is paramount for preclinical and clinical research.[7][8]

This guide provides a comprehensive overview of the primary routes for in vivo administration of Metastin in research settings. It delves into the causality behind experimental choices, offers detailed, field-proven protocols, and compares the strategic advantages of each method.

II. Foundational Concepts: Key Considerations for Metastin Administration

Before selecting an administration route, researchers must understand the inherent properties of the Metastin peptide and the physiological system it targets.

-